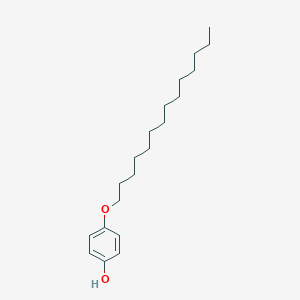

4-(Tetradecyloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tetradecoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANOBCDDAOOSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157450 | |

| Record name | p-(n-Tetradecyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-40-3 | |

| Record name | p-(n-Tetradecyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(n-Tetradecyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tetradecyloxy Phenol and Its Derivatives

Established Synthetic Pathways to 4-(Tetradecyloxy)phenol

The synthesis of this compound, a mono-substituted hydroquinone (B1673460) ether, is primarily achieved through direct alkylation of hydroquinone. Alternative methods, while less common for this specific compound, include the hydrolysis of a corresponding diazonium salt.

The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using a long-chain alkyl halide.

The reaction begins with the deprotonation of one of the hydroxyl groups of hydroquinone using a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromotetradecane, displacing the bromide ion and forming the ether linkage.

Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-alkylated product, this compound, and minimize the production of the di-alkylated byproduct, 1,4-bis(tetradecyloxy)benzene. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) under reflux conditions to ensure completion.

Table 1: Representative Alkylation Synthesis of this compound

Reactant 1 Reactant 2 Base Solvent Condition Product Hydroquinone 1-Bromotetradecane Potassium Carbonate (K₂CO₃) Acetone Reflux This compound

An alternative, albeit more indirect, route to this compound involves the hydrolysis of a diazonium salt. This multi-step process begins with a precursor molecule, 4-(tetradecyloxy)aniline (B1194266).

The synthesis proceeds via the diazotization of 4-(tetradecyloxy)aniline. researchgate.net This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This reaction converts the primary amino group into a diazonium salt group (-N₂⁺).

The resulting diazonium salt is typically unstable and is immediately subjected to hydrolysis. researchgate.net By heating the aqueous solution, the diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming the final this compound product. This method is a standard way to introduce a hydroxyl group onto an aromatic ring where an amino group is already present. google.com

Table 2: Diazotization-Hydrolysis Synthesis of this compound

Starting Material Reagents Intermediate Reaction Product 4-(Tetradecyloxy)aniline 1. NaNO₂, H₂SO₄ (0-5°C)

2. H₂O, Heat 4-(Tetradecyloxy)benzenediazonium salt Diazotization followed by Hydrolysis This compound

Synthesis of Chemically Modified this compound Derivatives

The functional groups of this compound serve as a scaffold for the synthesis of a variety of more complex derivatives, including esters, azomethines, azo compounds, and thioureas.

The synthesis of ester derivatives such as 4-formylphenyl 4-(tetradecyloxy)benzoate requires a multi-step approach. The first stage involves the preparation of 4-(tetradecyloxy)benzoic acid. This can be accomplished by alkylating an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719), with 1-bromotetradecane, followed by the hydrolysis of the resulting ethyl ester to yield the carboxylic acid. nih.gov The second stage is the esterification of 4-(tetradecyloxy)benzoic acid with 4-hydroxybenzaldehyde (B117250). This reaction, often referred to as Steglich esterification, is commonly facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.trThe reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. DCC activates the carboxylic acid, allowing the hydroxyl group of 4-hydroxybenzaldehyde to form the ester linkage.

Table 3: Synthesis of 4-Formylphenyl 4-(tetradecyloxy)benzoate

Step Reactants Reagents/Catalyst Solvent Product 1 Ethyl 4-hydroxybenzoate + 1-Bromotetradecane K₂CO₃ 2-Butanone Ethyl 4-(tetradecyloxy)benzoate 2 Ethyl 4-(tetradecyloxy)benzoate NaOH (aq), Ethanol (B145695) Ethanol/Water 4-(Tetradecyloxy)benzoic acid 3 4-(Tetradecyloxy)benzoic acid + 4-Hydroxybenzaldehyde DCC, DMAP Dichloromethane 4-Formylphenyl 4-(tetradecyloxy)benzoate

Azomethine Derivatives: Azomethines, or Schiff bases, are characterized by a carbon-nitrogen double bond (-C=N-). Their synthesis involves the condensation of a primary amine with an aldehyde or ketone. orientjchem.orgTo synthesize an azomethine derivative of this compound, a precursor containing either an amino or an aldehyde functional group is required. For instance, 4-(tetradecyloxy)aniline can be reacted with a substituted benzaldehyde. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the stable imine product. nih.govThese reactions are often carried out in solvents like ethanol or methanol, sometimes with a few drops of glacial acetic acid to facilitate the reaction. mediresonline.org

Table 4: General Synthesis of Azomethine DerivativesAzo Derivatives: Azo derivatives are colored compounds containing the -N=N- functional group. They are synthesized through an azo coupling reaction. wikipedia.orgThis is an electrophilic aromatic substitution where a diazonium ion acts as the electrophile and couples with an electron-rich aromatic ring, such as a phenol (B47542). organic-chemistry.org In this context, this compound serves as the coupling agent. The reaction begins with the diazotization of a primary aromatic amine (e.g., a substituted aniline) at low temperatures (0–5 °C) to form the electrophilic diazonium salt. This salt is then added to a cooled, alkaline solution of this compound. The electron-donating alkoxy and hydroxyl groups activate the phenol ring, facilitating the electrophilic attack of the diazonium ion, typically at the ortho position to the hydroxyl group, to form the stable azo compound. libretexts.org

Table 5: General Synthesis of Azo DerivativesTriazole and Oxazepine Derivatives

The core structure of this compound serves as a versatile platform for the synthesis of more complex heterocyclic derivatives, such as triazoles and oxazepines. These derivatives are of interest due to the wide range of biological activities associated with these heterocyclic systems. mdpi.com

Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives is commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. raco.cat This reaction involves the coupling of an azide (B81097) with a terminal alkyne. For the synthesis of a this compound-containing triazole, two primary routes can be envisioned.

One pathway involves the initial conversion of this compound to its propargyl ether derivative, 1-(prop-2-yn-1-yloxy)-4-(tetradecyloxy)benzene. This intermediate can then be reacted with a variety of organic azides (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst, such as that generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, to yield the desired 1,2,3-triazole derivatives.

An alternative route begins with the synthesis of 4-(tetradecyloxy)phenyl azide from this compound. This azide intermediate can then be reacted with various terminal alkynes to build the triazole ring. This approach allows for the introduction of diverse functionalities onto the triazole ring, depending on the structure of the alkyne used. mdpi.com

A series of 1,2,4-triazole (B32235) derivatives bearing alkoxy moieties has also been synthesized by reacting precursor compounds with various acid chlorides, such as 4-methoxy benzoyl chloride or 3,4,5-trimethoxybenzoyl chloride. researchgate.net This methodology could be adapted to precursors derived from this compound to generate novel 1,2,4-triazole structures.

Table 1: Proposed Synthesis of a 1,2,3-Triazole Derivative of this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Propargyl bromide | K₂CO₃, Acetone, Reflux | 1-(Prop-2-yn-1-yloxy)-4-(tetradecyloxy)benzene |

| 2 | 1-(Prop-2-yn-1-yloxy)-4-(tetradecyloxy)benzene | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate, DCM/H₂O | 1-(Benzyl)-4-(((4-(tetradecyloxy)phenyl)oxy)methyl)-1H-1,2,3-triazole |

Oxazepine Derivatives

Oxazepine derivatives, specifically 1,3-oxazepine-4,7-diones, are typically synthesized via a [2+5] cycloaddition reaction. uokerbala.edu.iqpnrjournal.com This reaction involves the condensation of a Schiff base (imine) with a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride, in an appropriate solvent like dry benzene (B151609) or tetrahydrofuran. uokerbala.edu.iqjmchemsci.com

To synthesize an oxazepine derivative of this compound, a key intermediate required is a Schiff base incorporating the 4-(tetradecyloxy)phenyl moiety. This can be prepared by the condensation of 4-(tetradecyloxy)benzaldehyde with a primary amine (e.g., 4-nitroaniline) in the presence of a catalytic amount of glacial acetic acid in ethanol. pnrjournal.com

The resulting Schiff base, an N-aryl-1-(4-(tetradecyloxy)phenyl)methanimine, can then undergo the cycloaddition reaction with an anhydride. For example, refluxing the Schiff base with maleic anhydride in dry benzene would yield a 1,3-oxazepine-4,7-dione derivative, where the oxazepine ring is substituted with both the 4-(tetradecyloxy)phenyl group and the residue from the primary amine. pnrjournal.comresearchgate.net

Table 2: Proposed Synthesis of a 1,3-Oxazepine Derivative of this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 4-(Tetradecyloxy)benzaldehyde | 4-Nitroaniline | Glacial acetic acid, Absolute ethanol, Reflux | (E)-1-(4-(Tetradecyloxy)phenyl)-N-(4-nitrophenyl)methanimine (Schiff Base) |

| 2 | (E)-1-(4-(Tetradecyloxy)phenyl)-N-(4-nitrophenyl)methanimine | Maleic anhydride | Dry benzene, Reflux | 2-(4-(Tetradecyloxy)phenyl)-3-(4-nitrophenyl)-2,3-dihydro-1,3-oxazepine-4,7-dione |

Enzymatic and Catalytic Approaches in Phenol Synthesis

Modern synthetic chemistry increasingly utilizes enzymatic and catalytic methods for the selective functionalization of phenols, offering advantages in terms of efficiency, selectivity, and environmental impact over classical methods. nih.govresearchgate.net These approaches are applicable to the modification of this compound, primarily by targeting the aromatic ring for reactions like hydroxylation.

Enzymatic Hydroxylation

Biocatalytic oxygen transfer using enzymes is an effective strategy for the selective hydroxylation of aromatic compounds. nih.gov Several classes of enzymes are capable of this transformation.

Tyrosinases: These ubiquitous dinuclear copper enzymes catalyze the ortho-hydroxylation of phenols to catechols (1,2-dihydroxybenzenes). nih.gov Applying a tyrosinase-based system to this compound would be expected to yield 4-(tetradecyloxy)benzene-1,2-diol. This transformation mimics the natural process where tyrosinase converts tyrosine to L-DOPA. nih.govscispace.com

Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes is well-known for its ability to hydroxylate a vast array of substrates, including aromatic rings. nih.gov A suitable P450 enzyme could potentially hydroxylate the phenyl ring of this compound, with the position of hydroxylation depending on the specific enzyme's regioselectivity.

Laccases and Peroxidases: These enzymes can also be involved in phenol modification. While their primary role is often oxidative coupling, they can participate in pathways that lead to hydroxylation. nih.gov

Catalytic Approaches

Alongside enzymatic methods, small molecule catalysts have been developed to mimic the function of metalloenzymes for phenol hydroxylation. scispace.com

Biomimetic Copper Complexes: Synthetic copper complexes have been designed to model the active site of tyrosinase. scispace.com These complexes can activate dioxygen to perform catalytic ortho-hydroxylation of phenolates, providing a synthetic route to catechols from phenols under controlled conditions. This approach could be extended to long-chain substituted phenols like this compound. nih.govscispace.com

C-H Functionalization: Catalytic C-H functionalization represents a powerful tool for directly modifying the aromatic ring. nih.gov While not strictly a synthesis of the phenol itself, these methods allow for the introduction of new functional groups. For instance, catalytic alkoxysilylation of C-H bonds in aromatic systems has been demonstrated, which could be applied to introduce silyl (B83357) groups onto the this compound ring, serving as handles for further synthetic transformations. nih.gov

Table 3: Summary of Potential Enzymatic and Catalytic Modifications of this compound

| Approach | Method/Catalyst | Potential Transformation | Product Type |

| Enzymatic | Tyrosinase | Ortho-hydroxylation | Catechol |

| Enzymatic | Cytochrome P450 Monooxygenase | Aromatic hydroxylation | Hydroxylated phenol |

| Catalytic | Biomimetic Copper Complex | Catalytic ortho-hydroxylation with O₂ | Catechol |

| Catalytic | Base-catalyzed (e.g., tBuOK) | C-H Alkoxysilylation | Silylated Phenol |

Chemical Reactivity and Reaction Mechanisms of 4 Tetradecyloxy Phenol

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) ring in 4-(tetradecyloxy)phenol is strongly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and tetradecyloxy groups. google.com This high reactivity allows reactions to proceed under milder conditions than those required for benzene (B151609) itself.

Halogenation Mechanisms

Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst that is typically necessary for the halogenation of less activated aromatic rings. mt.com For this compound, halogenation with agents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding mono- or di-substituted products at the ortho positions.

The mechanism involves the polarization of the halogen molecule (e.g., Br₂) as it approaches the electron-rich aromatic ring. The π electrons of the ring attack the electrophilic end of the halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating hydroxyl and tetradecyloxy groups. A base in the reaction mixture then removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring.

Due to the strong activation, controlling the reaction to achieve mono-substitution can be challenging, and polyhalogenation is common, especially with reagents like bromine water. stackexchange.com The long tetradecyl chain may exert some steric hindrance, potentially influencing the ratio of mono- to di-substituted products.

Table 1: Halogenation of this compound

| Halogenating Agent | Solvent | Typical Conditions | Expected Major Product(s) |

|---|---|---|---|

| Br₂ | CCl₄ or CS₂ | Low temperature | 2-Bromo-4-(tetradecyloxy)phenol |

| Br₂ (aqueous) | Water | Room temperature | 2,6-Dibromo-4-(tetradecyloxy)phenol |

| Cl₂ | CCl₄ | Low temperature | 2-Chloro-4-(tetradecyloxy)phenol |

Nitration Processes

The nitration of phenols occurs more readily than with benzene. nih.gov Treatment of this compound with dilute nitric acid is expected to yield mononitrated products at the ortho positions. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid.

The mechanism follows the general pathway for electrophilic aromatic substitution: the π system of the activated phenol ring attacks the nitronium ion to form a resonance-stabilized arenium ion. Subsequent deprotonation by a weak base (like water) restores aromaticity and yields the nitro-substituted phenol.

Using concentrated nitric acid can lead to the formation of dinitro products and increases the risk of oxidation of the phenol ring. ias.ac.in Milder nitrating agents, such as tert-butyl nitrite (B80452), have been developed for more controlled, chemoselective nitration of sensitive phenolic substrates. nih.govresearchgate.net These methods often proceed through an initial O-nitrosylation of the hydroxyl group, followed by rearrangement and oxidation to the C-nitro product. nih.gov

Table 2: Nitration of this compound

| Nitrating Agent | Typical Conditions | Expected Major Product(s) |

|---|---|---|

| Dilute HNO₃ | Low temperature | 2-Nitro-4-(tetradecyloxy)phenol |

| Concentrated HNO₃ | Caution: risk of oxidation | 2,6-Dinitro-4-(tetradecyloxy)phenol |

| tert-Butyl nitrite | Organic solvent | 2-Nitro-4-(tetradecyloxy)phenol (chemoselective) |

Sulfonation Reactions

Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically at the ortho positions. This reaction is usually carried out by heating the phenol with concentrated sulfuric acid or fuming sulfuric acid (oleum). The electrophile is sulfur trioxide (SO₃).

The reaction mechanism is reversible. The electron-rich ring attacks SO₃, forming the sigma complex. A proton is then removed to restore aromaticity. The reversibility of the reaction is temperature-dependent; at higher temperatures, desulfonation can occur. The product of the reaction is this compound-2-sulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not effective with phenols. wikipedia.org The primary reason is that the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. mt.com This coordination deactivates the ring towards electrophilic attack. Furthermore, the reaction can occur on the hydroxyl oxygen (O-acylation or O-alkylation) instead of the aromatic ring (C-acylation or C-alkylation).

While C-alkylation is possible under certain conditions, O-alkylation is a common side reaction. Similarly, Friedel-Crafts acylation of phenols primarily yields phenyl esters (O-acylation). youtube.com These esters can sometimes be rearranged to the corresponding hydroxyarylketones (C-acylation) under the reaction conditions, a process known as the Fries rearrangement. However, this often requires harsh conditions and gives mixtures of ortho and para isomers. Given that the para position is blocked in this compound, any rearrangement would yield the ortho-acylated product.

Nucleophilic Reactions Involving the Hydroxyl Group

While the aromatic ring of this compound is electron-rich and undergoes electrophilic reactions, the hydroxyl group itself can participate in nucleophilic reactions, primarily after being converted into a more reactive form.

Deprotonation Reactions

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile.

The acidity of phenols is influenced by the substituents on the aromatic ring. Electron-donating groups, like the tetradecyloxy group, tend to decrease the acidity (increase the pKa) compared to unsubstituted phenol (pKa ≈ 10) by destabilizing the negative charge of the phenoxide ion. Conversely, electron-withdrawing groups increase acidity. scispace.com The deprotonation equilibrium lies in favor of the phenoxide ion when a sufficiently strong base, such as sodium hydroxide (B78521), is used.

This deprotonation is a critical first step for many reactions involving the hydroxyl group, such as ether synthesis (Williamson ether synthesis) and ester formation, as the phenoxide ion is a much stronger nucleophile than the neutral phenol.

Table 3: Deprotonation Reaction

| Reactant | Base (B:) | Product | Conjugate Acid (BH) |

|---|---|---|---|

| This compound | OH⁻ | 4-(Tetradecyloxy)phenoxide | H₂O |

| This compound | NH₂⁻ | 4-(Tetradecyloxy)phenoxide | NH₃ |

| This compound | H⁻ | 4-(Tetradecyloxy)phenoxide | H₂ |

Condensation and Polymerization Reactions

This compound, a para-substituted phenol, is capable of undergoing condensation and polymerization reactions characteristic of phenolic compounds. The primary mechanism for the polymerization of phenols is through oxidative coupling, which can be catalyzed by chemical oxidants or enzymes. wikipedia.org These reactions typically involve the formation of phenoxy radicals, followed by coupling at the ortho-positions to the hydroxyl group, leading to the formation of polymers with either carbon-carbon (C-C) or carbon-oxygen (C-O, ether) linkages. wikipedia.orgfigshare.com

Enzymatic polymerization is a particularly relevant method for phenols and their derivatives. Enzymes such as horseradish peroxidase (HRP) and laccase are effective catalysts for the oxidative polymerization of phenolic compounds in the presence of an oxidizing agent like hydrogen peroxide. nih.govnih.gov For instance, the HRP-catalyzed polymerization of 4-methoxyphenol in an aqueous micelle system has been shown to produce soluble polymers with both phenylene (C-C) and oxyphenylene (C-O) units. rsc.org

In the case of this compound, the presence of the long, bulky tetradecyloxy group at the para position sterically hinders one side of the molecule. This steric hindrance is expected to influence the regioselectivity of the polymerization, favoring the formation of linear polymers through ortho-ortho coupling. The polymerization would proceed via the generation of a phenoxy radical from the this compound monomer, which then attacks another monomer unit at one of the two available ortho positions. This process, repeated, leads to the formation of a poly(phenylene ether) derivative. The solubility and thermal properties of the resulting polymer would be significantly influenced by the long aliphatic side chains.

Research on various para-substituted phenols provides insight into the conditions and potential outcomes of such reactions.

Table 1: Research Findings on Enzymatic Polymerization of Para-Substituted Phenols

| Monomer | Catalyst System | Solvent/Medium | Key Findings |

|---|---|---|---|

| p-Cresol | Soybean Peroxidase (SBP) / H₂O₂ | 90% (v/v) Ionic Liquid | Produced polymers with a number average molecular weight (Mn) of up to 1750 Da. nih.gov |

| 4-Methoxyphenol | Horseradish Peroxidase (HRP) / H₂O₂ | Aqueous micelle system (SDS) | Resulted in a soluble polymer with an Mn of approximately 1000, containing both phenylene and oxyphenylene units. rsc.org |

| 4-Phenylphenol | Laccase | Buffer (pH 4) / Organic solvent | Formed a high molecular weight polymer (above 80,000 Da) identified as 2,6-poly(4-phenylphenol). |

| Phenol | Horseradish Peroxidase (HRP) / H₂O₂ | Water/Dioxane mixtures | Polymer yield was highly dependent on solvent composition and reaction temperature, which affect enzyme structure and activity. nih.gov |

Specific Reaction Mechanisms

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes. allen.inwikipedia.org The reaction is an electrophilic aromatic substitution that occurs under strong basic conditions using chloroform (CHCl₃). nrochemistry.commychemblog.com Since the para-position of this compound is substituted, the formylation is directed exclusively to the ortho-positions.

The reaction mechanism proceeds through several distinct steps. The key reactive species is dichlorocarbene (:CCl₂), which is highly electron-deficient and acts as the electrophile. allen.inyoutube.com

The mechanism for the Reimer-Tiemann reaction of this compound can be detailed as follows:

Formation of Dichlorocarbene : A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form the trichloromethanide anion (-CCl₃). This anion is unstable and undergoes alpha-elimination, losing a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂). nrochemistry.comyoutube.com

Formation of the Phenoxide Ion : The hydroxide base also deprotonates the hydroxyl group of this compound, forming the corresponding phenoxide ion. This deprotonation increases the electron density of the aromatic ring, activating it towards electrophilic attack. wikipedia.orgyoutube.com

Electrophilic Attack : The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making the ortho-carbons nucleophilic. This nucleophilic attack results in the formation of a dichloromethyl-substituted intermediate. wikipedia.orgnrochemistry.com

Hydrolysis : The intermediate is then subjected to hydrolysis under the basic reaction conditions. The two chlorine atoms on the dichloromethyl group are replaced by hydroxyl groups, forming an unstable gem-diol.

Formation of the Aldehyde : The gem-diol intermediate readily loses a molecule of water to form the stable aldehyde group (-CHO).

Protonation : A final acidification step protonates the phenoxide ion, yielding the final product, 2-hydroxy-5-(tetradecyloxy)benzaldehyde.

This selective ortho-formylation is a valuable transformation for introducing an aldehyde functional group onto the phenolic ring, creating a versatile intermediate for further synthesis. allen.in

Table 2: Mechanistic Steps of the Reimer-Tiemann Reaction for this compound

| Step | Description | Reactants | Key Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation of chloroform and alpha-elimination | Chloroform (CHCl₃), Hydroxide (OH⁻) | Dichlorocarbene (:CCl₂) |

| 2 | Deprotonation of the phenol | This compound, Hydroxide (OH⁻) | 4-(Tetradecyloxy)phenoxide ion |

| 3 | Nucleophilic attack on dichlorocarbene | 4-(Tetradecyloxy)phenoxide, Dichlorocarbene | Dichloromethyl-substituted phenoxide intermediate |

| 4 | Basic hydrolysis of the dichloromethyl group | Dichloromethyl intermediate, Hydroxide (OH⁻) | Gem-diol intermediate |

| 5 | Dehydration and acidification | Gem-diol intermediate, H⁺ | 2-Hydroxy-5-(tetradecyloxy)benzaldehyde |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of 4-(tetradecyloxy)phenol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as doublets in the range of δ 6.7-7.2 ppm. docbrown.info The protons on the carbon adjacent to the ether oxygen (α-methylene group) are deshielded and resonate as a triplet around δ 3.9 ppm. The numerous methylene (B1212753) groups of the long tetradecyl chain produce a large, overlapping multiplet in the aliphatic region, approximately at δ 1.2-1.8 ppm. The terminal methyl group of the alkyl chain exhibits a triplet at approximately δ 0.9 ppm. The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can vary (δ 4-7 ppm) depending on the solvent and concentration due to hydrogen bonding. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OH) | 6.8 | d |

| Aromatic (ortho to -O(CH₂)₁₃CH₃) | 6.9 | d |

| Phenolic -OH | 4.0-7.0 | br s |

| α-Methylene (-OCH₂-) | 3.9 | t |

| Methylene Chain (-(CH₂)₁₂-) | 1.2-1.8 | m |

| Terminal Methyl (-CH₃) | 0.9 | t |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Carbon-¹³ (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom bonded to the ether oxygen (C-4) are the most deshielded aromatic carbons, with expected chemical shifts around δ 155 ppm and δ 153 ppm, respectively. The other aromatic carbons (C-2, C-6, C-3, and C-5) will have signals in the range of δ 115-120 ppm. docbrown.info The carbon of the α-methylene group attached to the ether oxygen is found at approximately δ 68 ppm. The carbons of the long aliphatic chain resonate between δ 22-32 ppm, with the terminal methyl carbon appearing at around δ 14 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-1 (-OH) | 155 |

| Aromatic C-4 (-OR) | 153 |

| Aromatic C-2, C-6 | 116 |

| Aromatic C-3, C-5 | 115 |

| α-Methylene (-OCH₂-) | 68 |

| Methylene Chain (-(CH₂)₁₂-) | 22-32 |

| Terminal Methyl (-CH₃) | 14 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopies are vital for identifying functional groups and understanding the electronic properties of molecules.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infolibretexts.org The C-O stretching vibration of the ether linkage will produce a strong band around 1240 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3030-3100 cm⁻¹, while the aliphatic C-H stretching of the tetradecyl chain appears as strong absorptions in the 2850-2960 cm⁻¹ region. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3030-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1500-1600 |

| Ether C-O | C-O Stretch | ~1240 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenol and its derivatives exhibit characteristic absorption bands in the UV region. For this compound, two main absorption bands are expected. The primary absorption band (π → π* transition) is typically observed around 220-230 nm, while a secondary, less intense band (n → π* transition) appears around 270-280 nm. docbrown.infonih.gov The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for phenols is the loss of the alkyl chain. In the case of this compound, a significant fragment would likely correspond to the hydroxyphenoxy cation, resulting from the cleavage of the ether bond. Another characteristic fragmentation would be the cleavage of the C-C bonds along the tetradecyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Hyphenated MS Techniques (e.g., GC-MS, HPLC-MS/MS)

Hyphenated mass spectrometry (MS) techniques are powerful tools for the definitive identification and quantification of this compound. These methods couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and semi-volatile compounds. For a high-molecular-weight compound like this compound, derivatization is often employed to increase its volatility and thermal stability, and to improve chromatographic peak shape. Silylation, for instance, replaces the active hydrogen of the phenolic group with a trimethylsilyl (B98337) (TMS) group. In GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. nih.govmatec-conferences.org The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer can be used to achieve very low detection limits and high selectivity, which is particularly useful for analyzing complex samples. thermofisher.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is ideal for analyzing non-volatile and thermally labile compounds without the need for derivatization. This compound can be separated using reversed-phase HPLC and subsequently analyzed by a tandem mass spectrometer. mdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the HPLC eluent. dphen1.com HPLC-MS/MS offers high sensitivity and selectivity, allowing for the quantification of the analyte in complex matrices. mdpi.comdphen1.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation transitions of the parent ion, which is a significant advantage in complex sample analysis. scielo.br

| Parameter | GC-MS | HPLC-MS/MS |

|---|---|---|

| Sample Preparation | Extraction, derivatization (e.g., silylation with BSTFA or MSTFA) nih.gov | Extraction, dilution nih.gov |

| Separation Column | Fused-silica capillary column (e.g., DB-5 type) epa.govthermofisher.com | Reversed-phase C18 column scielo.br |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) dphen1.com |

| Mass Analyzer | Quadrupole, Ion Trap, Triple Quadrupole (QqQ) thermofisher.comthermofisher.com | Triple Quadrupole (QqQ), Time-of-Flight (TOF) scielo.brusp.br |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Selected Reaction Monitoring (SRM) thermofisher.com | Selected Reaction Monitoring (SRM), Full Scan scielo.br |

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for isolating and quantifying this compound from mixtures, ensuring purity and accurate concentration measurements.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary technique for the analysis of phenolic compounds. nih.gov For this compound, reversed-phase HPLC is the most suitable approach. In this method, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and qualitative spectral information. nih.govepa.gov Pre-column derivatization with a UV-absorbing agent can be used to enhance sensitivity and selectivity if needed. scirp.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) usp.brnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.govepa.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at relevant wavelengths (e.g., 274-280 nm) epa.govresearchgate.net |

| Injection Volume | 10 - 50 µL scielo.brepa.gov |

| Column Temperature | Ambient or controlled (e.g., 35-47 °C) nih.govusp.br |

Gas Chromatography (GC) Methodologies

Gas chromatography is a standard technique for the analysis of phenols, provided they are sufficiently volatile and thermally stable. epa.gov Underivatized phenols can be analyzed directly by GC using a flame ionization detector (FID). epa.govsettek.com However, the high boiling point and polar phenolic group of this compound make derivatization advisable to prevent peak tailing and improve chromatographic performance. epa.gov The use of wide-bore fused-silica open tubular columns offers improved resolution and sensitivity compared to packed columns. epa.govsettek.com The analytical conditions, such as the injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to achieve good separation and peak shape. thermofisher.com A programmed temperature vaporizing (PTV) injector can be beneficial for transferring the high-boiling analyte onto the column. thermofisher.com

Inverse Gas Chromatography (IGC) for Thermodynamic Parameters

Inverse Gas Chromatography (IGC) is a unique and powerful technique that uses the compound of interest, this compound, as the stationary phase to characterize its surface and bulk thermodynamic properties. nih.gov In an IGC experiment, the column is packed with an inert support coated with this compound. researchgate.net Then, a series of well-characterized volatile probe molecules (solvents) are injected into the column at infinite dilution. nih.gov By measuring the retention time of these probes, various physicochemical parameters can be determined. nih.gov

This method allows for the calculation of the dispersive component of the surface free energy (γsd) of this compound, which provides insight into its adhesive and cohesive properties. Furthermore, thermodynamic interaction parameters, such as the Flory-Huggins interaction parameter (χ), partial molar heats of sorption (ΔH̄1,sorp), and mixing (ΔH̄∞1), can be determined, offering valuable data for understanding its compatibility with solvents and other materials. researchgate.net

X-ray Diffraction and Thermal Analysis in Material Characterization

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to investigate the solid-state nature of this compound. It provides information on whether the material is crystalline, amorphous, or a mixture of both. omicsonline.org When a finely powdered sample is irradiated with monochromatic X-rays, diffraction occurs at specific angles determined by the arrangement of atoms in the crystal lattice, according to Bragg's Law (nλ = 2d sinθ). nih.gov

The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). omicsonline.org For a crystalline material, the pattern consists of a series of sharp peaks, where the peak positions are characteristic of the crystal's unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell. nih.govredalyc.org This pattern serves as a unique fingerprint for a specific crystalline phase, allowing for identification and purity assessment. omicsonline.org XRPD is also essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. researchgate.net

Thermogravimetric Analysis (TGA)

Phenolic compounds, in general, exhibit thermal decomposition that is influenced by their specific substitution patterns. The thermal degradation of phenolic resins, for instance, typically occurs at temperatures above 300°C. mdpi.com The process often involves the cleavage of methylene bridges and the evolution of products such as carbon monoxide, carbon dioxide, and various organic molecules. mdpi.comcore.ac.uk The stability of the phenolic structure is enhanced by the presence of aromatic rings. indexcopernicus.com

For this compound, the thermal stability would be dictated by the ether linkage and the long alkyl chain, as well as the phenolic ring itself. The decomposition would likely initiate with the cleavage of the C-O bond in the tetradecyloxy group or the degradation of the alkyl chain. The presence of oxygen during the analysis can also significantly impact the degradation pathway, often leading to oxidation and lower decomposition temperatures compared to an inert atmosphere. mdpi.com

Studies on similar long-chain alkyl-substituted phenolic compounds would be necessary to provide a more precise estimation of the decomposition temperatures and weight loss profile for this compound. Without direct experimental data, any specific values would be speculative.

Computational Chemistry and Theoretical Investigations of 4 Tetradecyloxy Phenol

Quantum Chemical Calculations for Electronic Structure

No specific studies were found that performed quantum chemical calculations on 4-(Tetradecyloxy)phenol to determine its electronic structure.

Density Functional Theory (DFT) Applications

There are no available research articles detailing the application of Density Functional Theory (DFT) to analyze the structure and reactivity of this compound.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Analysis of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been reported in the scientific literature.

Molecular Dynamics Simulations and Adsorption Behavior

Specific molecular dynamics simulations investigating the dynamic properties or adsorption behavior of this compound are not documented in available research.

Theoretical Prediction of Spectroscopic Properties

There are no published theoretical predictions of the spectroscopic properties (e.g., IR, UV-Vis, NMR spectra) of this compound based on computational methods.

Structure-Activity/Property Relationship Modeling through Computational Approaches

No quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models specifically including or focusing on this compound were identified.

Research on 4 Tetradecyloxy Phenol in Materials Science and Engineering

Applications in Liquid Crystalline Materials Development

The elongated, rod-like structure of 4-(Tetradecyloxy)phenol is a classic feature of molecules known as mesogens, which are capable of forming liquid crystal phases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting a unique combination of order and fluidity. The specific arrangement of the aromatic ring and the flexible alkyl chain in this compound is crucial for its liquid crystalline behavior.

Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. nih.gov Compounds like this compound, which belong to the larger class of 4-alkoxyphenols, are well-known precursors for or components of thermotropic liquid crystal systems. The rigid phenolic core provides the necessary structural anisotropy, while the flexible tetradecyloxy chain influences the specific type and temperature range of the mesophases.

In many liquid crystal designs, the phenolic hydroxyl group is further reacted to create more complex mesogens, such as esters or Schiff bases. nih.gov However, the fundamental 4-alkoxyphenyl structure is a key building block. The length of the alkoxy chain (in this case, C14) is a critical determinant of the resulting properties. Longer chains, like the tetradecyloxy group, tend to promote the formation of more ordered smectic phases, where molecules are arranged in layers, over the less ordered nematic phases. researchgate.netru.nl

The study of the mesomorphic (liquid crystalline) behavior of materials containing this compound focuses on identifying the types of phases formed and the temperatures at which transitions between these phases occur. This is typically investigated using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netmdpi.com

For homologous series of 4-alkoxy-substituted compounds, research consistently shows a predictable relationship between the alkyl chain length and the mesomorphic properties. researchgate.netresearchgate.net

Phase Type : As the alkyl chain length increases, there is a strong tendency to favor the formation of smectic phases (e.g., Smectic A, Smectic C) over nematic phases. The long tetradecyloxy tail of this compound promotes intermolecular van der Waals interactions, stabilizing a layered molecular arrangement. ru.nl

Transition Temperatures : The melting points and clearing points (the temperature at which the material becomes an isotropic liquid) are systematically influenced by the chain length.

The data below, based on trends observed in homologous series of 4-alkoxy-substituted liquid crystals, illustrates the expected influence of the alkyl chain on phase behavior.

| Property | Influence of Long Alkyl Chain (e.g., Tetradecyloxy) | Rationale |

| Dominant Mesophase | Smectic phases (e.g., Smectic A, Smectic C) | Increased intermolecular forces from the long, flexible tail stabilize layered structures. |

| Nematic Phase Range | Often narrowed or suppressed entirely | Smectic ordering becomes energetically more favorable as the chain length increases. |

| Thermal Stability | Generally high thermal stability of the mesophase | The rigid aromatic core contributes to overall molecular stability. |

This interactive table summarizes the generally observed trends for long-chain 4-alkoxyphenyl compounds in liquid crystal studies.

Role as Surfactant and Polymer Additive

The amphiphilic character of this compound, with its hydrophilic phenol (B47542) head and hydrophobic tetradecyl tail, makes it suitable for use as a surfactant or as a specialized additive in polymer systems.

As a surfactant , it can position itself at the interface between immiscible phases, such as oil and water, reducing interfacial tension. Long-chain alkylphenols are precursors to alkylphenol ethoxylates, a major class of non-ionic surfactants. wikipedia.orgpcimag.com The phenolic group can also be modified to create other types of surfactants. The balance between the hydrophilic and hydrophobic portions of the molecule is key to its effectiveness in applications like emulsification and dispersion stabilization. nih.govmdpi.com

As a polymer additive , this compound primarily functions as a high molecular weight antioxidant. Phenolic compounds are well-established as primary antioxidants that protect polymers from thermal-oxidative degradation. nih.govvinatiorganics.com They act by scavenging free radicals, thereby interrupting the degradation chain reaction. mdpi.com The key advantages conferred by the long tetradecyloxy chain are:

Low Volatility : The high molecular weight reduces its tendency to evaporate from the polymer matrix during high-temperature processing. mdpi.com

Improved Compatibility : The long, nonpolar alkyl chain enhances its solubility and compatibility with nonpolar polymer matrices like polyolefins (e.g., polyethylene, polypropylene). tandfonline.com This ensures more uniform distribution and reduces the likelihood of the additive migrating to the surface, a phenomenon known as "blooming."

| Additive Function | Key Structural Feature | Benefit in Polymer Systems |

| Primary Antioxidant | Hindered Phenolic Group | Scavenges free radicals, preventing polymer chain degradation and extending material lifetime. nih.gov |

| Compatibility Enhancer | Long Tetradecyloxy Tail | Improves solubility in nonpolar polymers, ensuring better dispersion and reducing migration. tandfonline.com |

| Processing Stabilizer | High Molecular Weight | Provides low volatility, allowing it to remain effective during melt processing at elevated temperatures. mdpi.com |

This interactive table details the functions of this compound as a polymer additive.

Development of Novel Polymeric Materials from Phenolic Precursors

The reactive phenolic hydroxyl group and the aromatic ring allow this compound to be used as a monomer or precursor in the synthesis of novel polymeric materials with unique properties imparted by the long alkyl side chain.

Phenolic resins are synthetic polymers traditionally formed from the reaction of phenol or substituted phenols with formaldehyde. orientjchem.org The use of a long-chain substituted phenol like this compound in these reactions leads to a modified phenolic resin. wikipedia.orggoogle.com The tetradecyloxy group acts as an internal plasticizer, increasing the flexibility and impact strength of the typically brittle phenolic resin. It also imparts significant hydrophobicity to the resulting polymer.

These specialized phenolic resins can then be used as precursors for creating porous carbon materials . Pyrolysis (high-temperature decomposition in an inert atmosphere) of the phenolic resin converts the polymer network into a carbon structure. The presence of the long alkyl chains during carbonization can influence the final pore structure of the carbon material, which is critical for applications in adsorption and catalysis. researchgate.netrsc.org

Two-dimensional polymerization, particularly through techniques like interfacial polymerization, offers a route to creating ultrathin polymer films. utwente.nlsemanticscholar.org This process occurs at the interface between two immiscible liquids. nih.gov

The amphiphilic nature of this compound makes it an ideal candidate for such processes. When placed at an oil-water interface, the molecules will self-assemble with the hydrophilic phenol head in the aqueous phase and the hydrophobic tetradecyloxy tail in the organic phase. This ordered arrangement provides a template for polymerization. By introducing a co-monomer that reacts with the phenolic group (e.g., an acyl chloride in the organic phase), a polymer film can be formed directly at the interface. nih.govresearchgate.net The long alkyl tails would form a well-defined, hydrophobic surface on one side of the resulting two-dimensional polymer sheet, a property desirable for creating specialized membranes for separation or sensing applications.

The performed searches did not yield any detailed research findings, data tables, or specific examples of materials where this compound is a key component for tailoring electronic and optical characteristics. General information on related compounds, such as other phenol derivatives in liquid crystals and azo dyes, was located, but a direct and detailed discussion of this compound in this context is absent from the available scientific literature.

Therefore, it is not possible to generate the requested article section with the required level of detail, scientific accuracy, and inclusion of data tables while strictly adhering to the user's instructions to focus solely on this compound.

Biological and Pharmacological Research Endeavors on 4 Tetradecyloxy Phenol and Its Analogs

Antioxidant Activity Investigations and Mechanisms

Phenolic compounds are well-established antioxidants, and their efficacy is often linked to their ability to scavenge free radicals. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical. mdpi.comresearchgate.net The stability of this resulting radical is a key factor in the antioxidant potential of the compound.

The structure of the phenol (B47542), particularly the nature of its substituents, plays a crucial role in its antioxidant activity. nih.gov For instance, dimerization of p-methoxyphenol to form 2,2'-dihydroxy-5,5'-dimethoxybiphenol results in a compound with enhanced antioxidative activity compared to its monomer. mdpi.com This enhancement is partly attributed to a reduction in the prooxidative properties that can be associated with the parent monomers. mdpi.com

Studies on hindered phenolic compounds have identified several factors that influence their antioxidant capabilities:

The stability of the phenoxyl radical formed after hydrogen donation. researchgate.net

The number of hydrogen atoms a molecule can donate to radicals. researchgate.net

The rate at which the hydrogen atoms are donated. researchgate.net

The potential for the resulting phenoxyl radical to combine with other active radicals. researchgate.net

The formation of new antioxidant species after the initial radical scavenging event. researchgate.net

In the case of 4-(Tetradecyloxy)phenol and its analogs, the long alkoxy chain influences the compound's lipophilicity, which can affect its distribution and interaction with lipid-rich environments where oxidative stress often occurs. While direct studies on this compound are limited, the principles governing other alkoxyphenols, such as 2-t-butyl-4-methoxyphenol (BHA), suggest that the interplay between the phenolic hydroxyl group and the alkyl substituent is central to its antioxidant function. mdpi.comresearchgate.net

Antimicrobial Efficacy and Related Studies

The antimicrobial properties of phenolic compounds and their analogs are significantly influenced by their chemical structure, particularly the nature of the alkyl chain. nih.gov A consistent finding across various studies is that the length of the alkyl or alkoxy chain plays a critical role in determining the antimicrobial potency. Generally, antimicrobial activity increases with the length of the alkyl chain up to an optimal point, after which a decrease in activity is often observed due to reduced water solubility. dtic.mil

The mechanism of action for these compounds often involves disruption of the microbial cell membrane. nih.gov The lipophilic alkyl chain facilitates insertion into the lipid bilayer of the cell membrane, while the hydrophilic phenol group can interact with the aqueous environment and membrane proteins. This amphiphilic nature can lead to increased membrane permeability, loss of essential intracellular components, and ultimately, cell death. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the key determinants of antimicrobial action for phenols and their analogs:

Lipophilicity : The octanol/water partition coefficient (log P) is a primary factor. Increased lipophilicity, conferred by a longer alkyl chain, generally enhances antimicrobial action. dtic.mil

Hydrogen Bonding : The acidity of the hydroxyl group, which affects its ability to form hydrogen bonds, is another critical parameter for antimicrobial activity. dtic.mil

Target Microorganism : The optimal chain length for maximum activity can vary depending on the specific microorganism being targeted. nih.gov

Phenolic compounds have demonstrated efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.gov For example, derivatives of naturally occurring phenols like eugenol (B1671780) and carvacrol (B1668589) show that modifications to the alkyl substituents can significantly alter their potency against bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov

| Structural Feature | Influence on Antimicrobial Activity | Underlying Mechanism |

|---|---|---|

| Increasing Alkyl Chain Length | Increases activity up to an optimal length, then decreases. | Enhances lipophilicity, facilitating membrane insertion. dtic.mil Excessive length reduces solubility. |

| Hydroxyl Group Position | Affects hydrogen bonding capability and interaction with membrane components. | Influences polarity and interaction with membrane proteins and lipids. |

| Additional Substituents | Can modulate lipophilicity and electronic properties of the phenol ring. | Alters membrane partitioning and reactivity of the hydroxyl group. nih.gov |

Anticancer Research and Cellular Mechanisms

Long-chain alkylphenols have been investigated for their potential effects on cancer cells, revealing complex and context-dependent activities. Research has shown that these compounds can influence cancer cell proliferation, viability, and apoptosis through various cellular mechanisms.

One area of investigation involves the interaction of alkylphenols with hormone receptors. A mixture of 4-tert-octylphenol (B29142) and 4-nonylphenol (B119669) was found to promote the proliferation of seminoma-derived testicular cancer cells. nih.gov This proliferative effect was demonstrated to be mediated through a non-genomic pathway involving the G-protein coupled estrogen receptor variant ERα36. nih.gov The activation of this receptor by the alkylphenol mix triggered a signaling cascade involving PI3-kinase, leading to CREB phosphorylation and subsequent modulation of genes involved in DNA methylation, such as the DNA-methyltransferase-3 (Dnmt3) family. nih.gov

In contrast, other studies have highlighted the cytotoxic potential of long-chain alkylphenols against cancer cells. Amphiphilic selenolane conjugates with long alkyl chains (C8 and longer) exhibited significant cytotoxicity against cancer cell lines, including the MCF-7 breast cancer line. nih.gov The mechanism of toxicity was identified as plasma membrane disintegration, leading to necrosis. nih.gov The length of the alkyl chain was directly correlated with the degree of cytotoxicity, with longer chains showing a more potent effect. nih.gov

Furthermore, derivatives of other complex phenols with alkyl chains have shown promise. Six novel alkyl triphenylphosphonium dipterocarpol (B1150813) derivatives demonstrated enhanced cytotoxic potency against the MCF-7 breast cancer cell line compared to the parent compound. nih.gov Molecular docking studies suggested that these compounds may act as antagonists to the estrogen receptor α (ERα), a key therapeutic target in ER-positive breast cancers. nih.gov

| Compound/Analog | Cancer Cell Line | Observed Effect | Proposed Cellular Mechanism |

|---|---|---|---|

| 4-tert-octylphenol & 4-nonylphenol Mix | TCam-2 (Seminoma) | Promoted cell proliferation | Activation of ERα36, leading to a PI3-kinase/CREB signaling pathway. nih.gov |

| Long-chain (≥C8) Selenolane Conjugates | MCF-7 (Breast Cancer) | Cytotoxicity | Induction of necrosis via plasma membrane disintegration. nih.gov |

| Alkyl Triphenylphosphonium Dipterocarpol Derivatives | MCF-7 (Breast Cancer) | Enhanced cytotoxic potency (IC50: 1.84–24.72 µM) | Antagonism of Estrogen Receptor α (ERα). nih.gov |

Anti-inflammatory Properties

Alkoxyphenols have demonstrated significant anti-inflammatory activities by modulating key pathways and mediators involved in the inflammatory response. These compounds can inhibit the production of pro-inflammatory molecules and interfere with the signaling cascades that perpetuate inflammation.

Studies on 4-substituted methoxyphenols have shown their ability to inhibit the expression of multiple inflammatory mediators in human airway cells stimulated with TNF-α. nih.gov The inhibited molecules include a range of cytokines and chemokines such as IL-6, IL-8, CCL2, CCL5, and CXCL10. nih.gov Interestingly, the anti-inflammatory action of these methoxyphenols did not appear to correlate with the inhibition of reactive oxygen species (ROS) or the activation of the transcription factor NF-κB. Instead, evidence suggests a post-transcriptional mechanism involving the inhibition of the RNA-binding protein HuR's association with mRNA. nih.gov

Another analog, 2-methoxy-4-vinylphenol (B128420) (2M4VP), was found to exert potent anti-inflammatory effects in LPS-stimulated RAW264.7 macrophage cells. researchgate.net Its mechanism involves the dose-dependent inhibition of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This was achieved by blocking the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, 2M4VP was shown to suppress the activation of both the NF-κB and MAPK (p38, ERK1/2, and JNK) signaling pathways, which are central to the inflammatory response. researchgate.net

| Compound | IC50 Value (µM) | Key Inhibited Mediators | Proposed Mechanism of Action |

|---|---|---|---|

| Diapocynin | 20.3 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |

| Resveratrol | 42.7 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |

| 2-Methoxyhydroquinone | 64.3 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |

| Apocynin | 146.6 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |

| 2-Methoxy-4-vinylphenol | Not specified | NO, PGE2, iNOS, COX-2 | Suppression of NF-κB and MAPK pathway activation. researchgate.net |

Enzyme-Mediated Biotransformations and Biological Pathways

The environmental fate and biological transformation of alkylphenols are of significant interest, and research has identified specific microbial pathways capable of their degradation. Bacteria from the genus Rhodococcus have been shown to catabolize alkylphenols through a meta-cleavage pathway. frontiersin.org

In Rhodococcus rhodochrous EP4, the degradation of 4-ethylphenol (B45693) is initiated by a two-component hydroxylase, AphAB, which converts the alkylphenol into the corresponding 4-ethylcatechol. frontiersin.org This catechol intermediate then undergoes ring cleavage via the meta-cleavage pathway. The entire process is encoded by a cluster of genes, designated aphABCDEFGHIQRS. frontiersin.org This pathway ultimately breaks down the aromatic ring, generating pyruvate (B1213749) and an acyl-CoA, with the length of the acyl-CoA corresponding to the alkyl side chain of the original substrate. frontiersin.org

The initial step in many aerobic degradation pathways for phenolic compounds involves hydroxylation of the aromatic ring by enzymes such as phenol hydroxylase, which converts the phenol to a catechol. plos.org The catechol is a critical intermediate that is then susceptible to ring cleavage by dioxygenase enzymes, leading to either an ortho- or meta-cleavage pathway. plos.org The meta-pathway, as seen in Rhodococcus, ultimately produces metabolites like pyruvate and acetaldehyde (B116499) that can enter central metabolic pathways. plos.org

The biotransformation of related compounds, such as alkylphenol ethoxylates, also involves enzymatic activity. During wastewater treatment, microorganisms transform these compounds by shortening the ethoxy chains and oxidizing the terminal alcohol group, leading to the formation of alkylphenol polyethoxycarboxylates (APECs) and, eventually, alkylphenols. oup.com

General Biological Activity and Receptor Interactions

The biological activity of this compound analogs is closely tied to their ability to interact with various biological receptors. The structure of the 4-alkoxy substituent significantly influences the binding affinity and functional activity at these targets.

A study on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines demonstrated a clear structure-activity relationship at serotonergic receptors. frontiersin.orgnih.gov It was found that extending the length of the 4-alkoxy group generally increased the binding affinities for the 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This suggests that the lipophilicity and size of the alkoxy chain are important for receptor binding, with longer chains potentially forming more favorable interactions within the receptor's binding pocket. nih.gov

Alkylphenols have also been identified as ligands for nuclear receptors. Certain bulky tert-butylphenols have been shown to act as activators of the retinoid-X receptor (RXR). nih.gov Molecular modeling indicated that bulky aliphatic groups at the C4 position of the phenol ring enhance steric complementarity within the RXR ligand-binding pocket, leading to strong hydrophobic interactions and stable binding. nih.gov As RXR forms heterodimers with many other nuclear receptors (e.g., thyroid hormone receptor), its activation by alkylphenols can have broad implications for endocrine signaling. nih.gov

Furthermore, as mentioned in the anticancer section, long-chain alkylphenols can interact with non-classical hormone receptors like ERα36, initiating rapid, non-genomic signaling cascades that can influence cell proliferation. nih.gov

| Compound Class | Receptor Target | Key Finding |

|---|---|---|

| 4-Alkoxy-2,5-dimethoxyphenethylamines | Serotonin 5-HT2A/2C Receptors | Increasing the length of the 4-alkoxy chain generally increases binding affinity. nih.gov |

| Bulky tert-butylphenols | Retinoid-X Receptor (RXR) | Act as RXR activators; bulky C4 substituent enhances binding. nih.gov |

| 4-tert-octylphenol & 4-nonylphenol | Estrogen Receptor α36 (ERα36) | Activate the receptor, triggering a non-genomic proliferative signaling pathway. nih.gov |

Environmental Fate and Ecotoxicological Studies of Phenolic Compounds

Biodegradation Pathways and Kinetics

Under aerobic conditions, the biodegradation of alkylphenols is generally more rapid. nih.gov The process often begins with the microbial oxidation of the alkyl chain, followed by the cleavage of the aromatic ring. A common pathway for phenol (B47542) degradation involves the formation of catechol, which is then further broken down through either ortho- or meta-cleavage pathways by microbial enzymes. nih.gov The ultimate biodegradation half-lives for alkylphenol ethoxylates and their metabolites in aerobic environments can range from approximately one to four weeks. nih.gov

Anaerobic biodegradation of alkylphenols is typically a slower process. While degradation can still occur, the absence of oxygen necessitates different microbial pathways. The persistence of these compounds is often greater in anaerobic environments like sediments.

The kinetics of biodegradation are influenced by several factors, including the concentration of the compound, the presence of other organic matter, temperature, pH, and the microbial population present. High concentrations of phenolic compounds can be inhibitory to microbial activity, slowing the degradation process. researchgate.net

Table 1: General Biodegradation Characteristics of Long-Chain Alkylphenols

| Condition | General Rate | Key Processes | Influencing Factors |

| Aerobic | Faster | Alkyl chain oxidation, aromatic ring cleavage | Oxygen availability, microbial population, temperature, pH |

| Anaerobic | Slower | Alternative microbial pathways | Redox potential, absence of oxygen |

Photooxidation and Chemical Degradation in Environmental Matrices

Photooxidation and other chemical degradation processes contribute to the transformation of phenolic compounds in the environment, particularly in sunlit surface waters. For alkylphenols, photolysis is a recognized degradation pathway. wur.nl Studies on 4-tert-octylphenol (B29142) have shown that photodegradation can occur, with a potential half-life of 7 to 14 hours in the surface layer of natural waters under continuous sunlight. oekotoxzentrum.chnih.gov This process is influenced by the presence of other substances in the water that can act as photosensitizers.

The primary mechanism of photooxidation involves the reaction of the phenolic compound with hydroxyl radicals, which are highly reactive species generated by photochemical processes in water. This can lead to the hydroxylation of the aromatic ring and subsequent degradation into smaller, more water-soluble compounds. nih.gov

Environmental Distribution and Transport Mechanisms

The environmental distribution of 4-(tetradecyloxy)phenol, like other long-chain alkylphenols, is governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow). wur.nl These characteristics indicate a strong tendency for the compound to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. service.gov.uk

Once released into the environment, this compound is expected to partition significantly into sediments and sludge in aquatic systems. nih.gov This partitioning behavior means that while concentrations in the water column may be low, sediments can act as a long-term reservoir for these compounds. nih.govservice.gov.uk The low volatility of LCAPs suggests that atmospheric transport is not a primary distribution pathway. wur.nl

Transport in the environment is therefore closely linked to the movement of particulate matter to which the compound is adsorbed. This can include the transport of suspended sediments in rivers and the redistribution of contaminated soils through erosion. The strong adsorption to soil particles also implies that leaching into groundwater is likely to be limited. researchgate.net

Table 2: Predicted Environmental Compartmentalization of this compound

| Environmental Compartment | Expected Concentration | Rationale |

| Water | Low | Low water solubility, high adsorption to solids |

| Sediment/Soil | High | High log Kow, strong adsorption to organic matter |

| Air | Very Low | Low vapor pressure |

| Biota | Moderate to High | Potential for bioaccumulation due to lipophilicity |

Ecotoxicological Assessment and Endocrine Disruption Potential

Long-chain alkylphenols are recognized as compounds of ecotoxicological concern, primarily due to their potential to act as endocrine-disrupting chemicals (EDCs). wikipedia.orgnih.gov These compounds can mimic natural hormones, particularly estrogen, and interfere with the endocrine systems of wildlife and humans. nih.govresearchgate.net

The toxicity of alkylphenols to aquatic organisms generally increases with the length of the alkyl chain. service.gov.uk This is attributed to their greater lipophilicity, which enhances their ability to bioaccumulate in the fatty tissues of organisms. While specific toxicity data for this compound is not available, studies on other LCAPs have demonstrated adverse effects on fish and other aquatic life. service.gov.uk For para-C12-alkylphenols, acute toxicity to aquatic organisms has been observed. service.gov.uk

The endocrine-disrupting activity of alkylphenols is a significant concern. They have been shown to have estrogenic effects, which can lead to reproductive and developmental problems in exposed organisms. wikipedia.org The European Union has restricted the use of some alkylphenols due to their toxicity, persistence, and potential for bioaccumulation. wikipedia.org

Impact of Industrial Effluents and Pollution Sources

Phenolic compounds are common constituents of industrial wastewater from a variety of sectors. researchgate.netteamonebiotech.com Major sources include petrochemical and chemical industries, textile manufacturing, pharmaceutical production, and agrochemical industries. teamonebiotech.comrasayanjournal.co.in In these effluents, phenols can be present as raw materials, byproducts of chemical reactions, or components of formulated products. ut.ac.ir

The concentration of phenols in industrial effluents can vary widely, from a few milligrams per liter to several grams per liter. researchgate.net The presence of these compounds in wastewater poses a significant challenge for treatment processes, as high concentrations can be toxic to the microorganisms used in biological treatment systems. researchgate.netnih.gov

While specific information on the presence of this compound in industrial effluents is not available, its likely origin would be from industries that utilize long-chain alkylphenols as intermediates or additives in the production of resins, surfactants, and other chemical products. service.gov.ukwikipedia.org The discharge of untreated or inadequately treated effluents from these industries represents a primary pathway for the entry of such compounds into the environment. rasayanjournal.co.in

Table 3: Potential Industrial Sources of Long-Chain Alkylphenols

| Industry | Potential Application/Source |

| Chemical Manufacturing | Production of phenolic resins, surfactants, and additives |

| Plastics and Polymers | Use as antioxidants and plasticizers |

| Petrochemicals | Byproducts of refining processes |

| Textiles | Use in dyeing and printing processes |

| Agrochemicals | Component of some pesticide formulations |

Structure Activity/property Relationship Sar/spr Studies

Influence of Substituents on Electronic and Thermal Properties

The electronic and thermal characteristics of phenolic compounds are profoundly influenced by the nature and position of substituents on the aromatic ring. In 4-(tetradecyloxy)phenol, the two primary functional groups, the hydroxyl (-OH) group and the para-substituted tetradecyloxy (-OC₁₄H₂₉) group, dictate its fundamental properties.

This electronic modification has several consequences:

Reactivity: The increased electron density on the phenyl ring makes it more susceptible to electrophilic substitution.

Acidity: The electron-donating nature of the tetradecyloxy group slightly decreases the acidity of the phenolic proton by destabilizing the resulting phenoxide ion.

Electronic Transitions: Substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups like alkoxy groups tend to raise the HOMO energy level, which can decrease the HOMO-LUMO energy gap. tandfonline.combohrium.com A smaller energy gap often corresponds to a red shift (a shift to longer wavelengths) in the compound's UV-Vis absorption spectrum. doaj.org